4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide
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Overview
Description
4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide is a chemical compound known for its diverse applications in scientific research. It features a benzamide core with an amino group and a pyrazinylpiperazine moiety, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide typically involves the following steps:
Formation of the Pyrazinylpiperazine Moiety: This step involves the reaction of pyrazine with piperazine under controlled conditions to form the pyrazinylpiperazine intermediate.
Attachment to the Benzamide Core: The intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and proteins, altering their activity.
Pathways Involved: The compound can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide: is similar to other benzamide derivatives and pyrazinylpiperazine compounds.
Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazine core.
Benzamide Derivatives: Compounds like N-phenylbenzamide share structural similarities.
Uniqueness
Structural Features: The combination of the benzamide core with the pyrazinylpiperazine moiety makes it unique.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its uniqueness.
This detailed article provides a comprehensive overview of 4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
33016-78-3 |
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Molecular Formula |
C17H22N6O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H22N6O/c18-15-3-1-14(2-4-15)17(24)21-7-8-22-9-11-23(12-10-22)16-13-19-5-6-20-16/h1-6,13H,7-12,18H2,(H,21,24) |
InChI Key |
BQNKKDBQYJPEII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)N)C3=NC=CN=C3 |
Origin of Product |
United States |
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